molecular formula C18H19NO3 B4407128 ethyl {4-[(phenylacetyl)amino]phenyl}acetate

ethyl {4-[(phenylacetyl)amino]phenyl}acetate

Cat. No. B4407128
M. Wt: 297.3 g/mol
InChI Key: CYHOFWHUIXQIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(phenylacetyl)amino]phenyl}acetate, commonly known as Etizolam, is a synthetic drug belonging to the thienodiazepine class. It is a benzodiazepine analog, and its chemical structure is similar to that of diazepam. Etizolam has gained popularity in recent years due to its anxiolytic, sedative, and hypnotic properties. It is used in the treatment of anxiety, insomnia, and panic disorders.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. It binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for its receptor, resulting in an increase in chloride ion influx. This leads to hyperpolarization of the neuron, which reduces its activity, resulting in anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
Etizolam has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation and hypnosis. It also has muscle relaxant and anticonvulsant properties. Etizolam has been found to increase slow-wave sleep and decrease the time spent in rapid eye movement (REM) sleep. It has also been found to decrease the levels of cortisol, a stress hormone, in the body.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. It has also been found to have a high affinity for the GABA-A receptor, making it a potent anxiolytic and sedative. However, there are also limitations to using Etizolam in lab experiments. It has a short half-life, and its effects can be quickly reversed with the use of flumazenil, a benzodiazepine antagonist. In addition, Etizolam has been found to have addictive potential, and its long-term effects on the body are not well understood.

Future Directions

There are several future directions for the study of Etizolam. One area of research is the development of new analogs of Etizolam with improved anxiolytic and sedative properties. Another area of research is the study of the long-term effects of Etizolam on the body. It is also important to study the potential for abuse and addiction of Etizolam. Finally, the use of Etizolam in the treatment of alcohol withdrawal syndrome and seizures should be further explored.
Conclusion:
Etizolam is a synthetic drug with anxiolytic, sedative, and hypnotic properties. It is synthesized using various methods, and its mechanism of action involves enhancing the activity of GABA in the brain. Etizolam has several biochemical and physiological effects, and it has been found to be effective in the treatment of anxiety, insomnia, and panic disorders. However, there are also limitations to using Etizolam in lab experiments, and its long-term effects on the body are not well understood. Further research is needed to explore the potential for abuse and addiction of Etizolam, as well as its use in the treatment of alcohol withdrawal syndrome and seizures.

Scientific Research Applications

Etizolam has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been found to be effective in the treatment of anxiety, insomnia, and panic disorders. Etizolam is also being studied for its potential use in the treatment of alcohol withdrawal syndrome and seizures. In addition, it has been found to have muscle relaxant and anticonvulsant properties.

properties

IUPAC Name

ethyl 2-[4-[(2-phenylacetyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)13-15-8-10-16(11-9-15)19-17(20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOFWHUIXQIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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